Isofagomine D-Tartrato

Descripción general

Descripción

Isofagomine (D-tartrato) es un compuesto químico conocido por su papel como inhibidor competitivo de la β-glucosidasa lisosomal humana. Este compuesto ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el contexto de la enfermedad de Gaucher, un trastorno de almacenamiento lisosomal .

Aplicaciones Científicas De Investigación

Therapeutic Applications in Gaucher Disease

Gaucher Disease Treatment

Isofagomine D-Tartrate acts as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease patients. Studies have shown that administration of Isofagomine D-Tartrate leads to significant increases in GCase activity in various tissues, including the liver and spleen, which are critical for managing the symptoms of Gaucher disease.

- Efficacy : In a study involving L444P GCase fibroblasts, treatment with Isofagomine resulted in a 2- to 5-fold increase in enzyme activity after four weeks. This was accompanied by reductions in plasma chitin III and IgG levels, indicating a decrease in substrate accumulation and inflammation associated with Gaucher disease .

- Long-term Effects : After prolonged treatment (24 weeks), significant increases in GCase activity were observed not only in soft tissues but also in mineralized bone and bone marrow . This suggests that Isofagomine D-Tartrate may have beneficial effects on bone health, which is often compromised in Gaucher patients.

Inhibition of Toxins

Protection Against Clostridium difficile Toxins

Recent research has demonstrated that Isofagomine can inhibit the activity of multiple variants of the TcdB toxin produced by Clostridium difficile, a major cause of antibiotic-associated diarrhea.

- Mechanism : Isofagomine functions as a transition state analogue, mimicking the glucocation formed during glycosyltransferase reactions. It binds to the active sites of TcdA and TcdB toxins, leading to inhibition of their glycosyltransferase activities .

- In Vivo Efficacy : In murine models, treatment with Isofagomine significantly improved survival rates following exposure to TcdB toxins. Mice receiving Isofagomine showed up to 100% survival at higher doses compared to untreated controls . Furthermore, it facilitated recovery of the gastrointestinal microbiota post-infection, suggesting its potential as a therapeutic agent for preventing recurrent C. difficile infections.

Pharmacological Chaperone Mechanism

Isofagomine D-Tartrate’s role as a pharmacological chaperone is pivotal in its application for lysosomal storage disorders:

- Stabilization of Glucocerebrosidase : The compound stabilizes misfolded GCase enzymes, allowing them to achieve proper conformation and function within lysosomes . This mechanism is critical for patients with mutations like N370S and L444P where enzyme misfolding is prevalent.

- Clinical Implications : The ability of Isofagomine to enhance GCase activity across various genetic backgrounds (e.g., N370S and L444P) highlights its promise for broader clinical application beyond specific genotypes .

Summary Table of Research Findings

Mecanismo De Acción

Isofagomine (D-tartrato) ejerce sus efectos interactuando con el bolsillo catalítico de la β-glucosidasa. Esta interacción estabiliza la enzima y promueve su plegamiento adecuado, aumentando así su actividad. Los objetivos moleculares incluyen la enzima β-glucosidasa lisosomal, y las vías involucradas están relacionadas con el almacenamiento lisosomal y la regulación enzimática .

Métodos De Preparación

Isofagomine (D-tartrato) se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de isofagomine con ácido tartárico para formar la sal de tartrato. Las condiciones de reacción generalmente incluyen el uso de solventes como etanol y agua en una proporción de 1:1 . Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para rendimientos y pureza más altos .

Análisis De Reacciones Químicas

Isofagomine (D-tartrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Isofagomine (D-tartrato) puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos y agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Isofagomine (D-tartrato) es única en su alta especificidad y afinidad por la β-glucosidasa. Los compuestos similares incluyen:

Isofagomine (D-tartrato) destaca por su capacidad para aumentar significativamente la actividad de la β-glucosidasa en fibroblastos Gaucher mutantes .

Actividad Biológica

Isofagomine D-tartrate (IFG) is a pharmacological chaperone primarily investigated for its potential therapeutic effects in lysosomal storage disorders, particularly Gaucher disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Isofagomine is a derivative of iminosugar that acts as a chaperone for the enzyme β-glucosidase (GCase), which is deficient in Gaucher disease. The mechanism involves stabilizing the misfolded enzyme, facilitating its proper folding, and enhancing its activity. This is particularly significant for mutant forms of GCase, such as N370S and L444P, which are commonly associated with Gaucher disease.

Pharmacological Effects

Research has demonstrated that IFG can significantly increase GCase activity in both in vitro and in vivo models. Key findings include:

- In Vitro Studies : In fibroblasts from Gaucher patients, IFG treatment resulted in a concentration-dependent increase in GCase activity. For instance, L444P GCase fibroblasts showed increases ranging from 1.2 to 3.5-fold after five days of incubation with IFG at varying concentrations (6, 20, and 60 µM) .

- In Vivo Studies : In murine models expressing the L444P mutation, oral administration of IFG led to significant increases (2- to 5-fold) in GCase activity across various tissues, including the brain and liver. Long-term administration also resulted in reduced levels of plasma markers associated with Gaucher disease .

Case Studies and Clinical Trials

Clinical evaluation has highlighted both the potential and limitations of IFG:

- Phase 2 Trials : Amicus Therapeutics advanced IFG into Phase 2 clinical trials for Gaucher disease. While enzyme levels increased in all enrolled patients, clinically meaningful improvements were noted in only one out of eighteen participants, leading to a halt in further development .

- Patient Responses : A study indicated that while IFG could enhance GCase activity significantly, translating this increase into clinical benefits remains challenging. The variability in patient responses underscores the complexity of treating genetic disorders with pharmacological chaperones .

Data Tables

The following tables summarize key findings from studies on the biological activity of Isofagomine D-tartrate:

Table 1: Effect of Isofagomine on GCase Activity in Fibroblasts

| Cell ID | IFG Concentration (μM) | GCase Activity (% Increase) |

|---|---|---|

| GM07968 | 6 | 64±13 |

| 20 | 88±19 | |

| 60 | 115±33 | |

| GM00877 | 6 | 99±21 |

| 20 | 113±39 | |

| 60 | 100±20 | |

| GM10915 | 6 | 25±5 |

| 20 | 55±1 | |

| 60 | 100±7 |

Data represents mean ± SEM from three independent experiments .

Table 2: Clinical Trial Outcomes for Isofagomine

| Trial Phase | Patients Enrolled | Patients with Increased Enzyme Levels | Clinically Meaningful Improvements |

|---|---|---|---|

| Phase 2 | 18 | All | 1 |

Results indicate the challenges faced in translating increased enzyme levels into clinical efficacy .

Propiedades

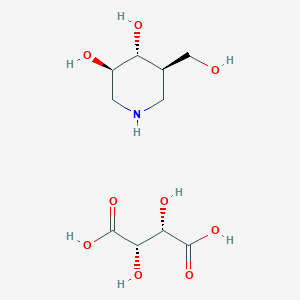

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: Isofagomine D-Tartrate served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.